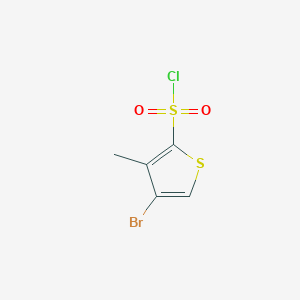

![molecular formula C16H13ClN2O3S B2914155 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-68-9](/img/structure/B2914155.png)

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

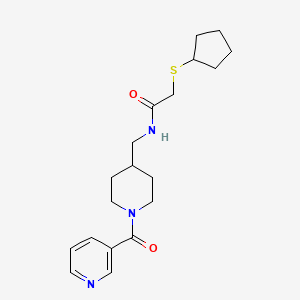

“N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide” is a chemical compound . It is part of a class of compounds known as sulfonamides, which are commonly used worldwide .

Synthesis Analysis

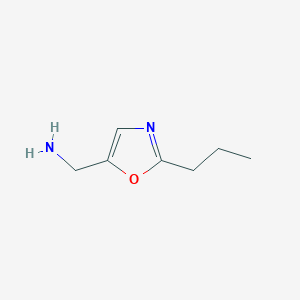

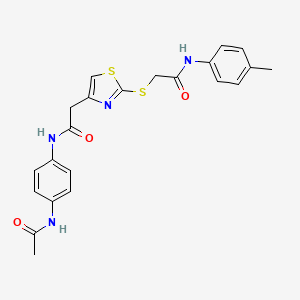

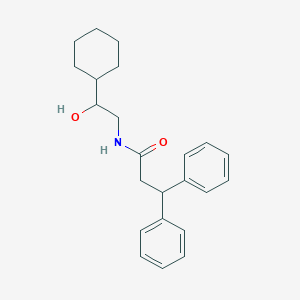

The synthesis of similar sulfonamide compounds has been reported in the literature . For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide” are not explicitly mentioned in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Photostability Studies

The photostability of related benzenesulfonamide derivatives, like sulfamethoxazole, has been studied. Sulfamethoxazole undergoes photochemical decomposition in acidic aqueous solutions, producing various photoproducts. This kind of research can provide insights into the stability and behavior of related compounds under light exposure (Wei Zhou & D. Moore, 1994).

Synthesis and Biological Evaluation

Research includes the synthesis of novel benzenesulfonamide derivatives for biological evaluation. The focus is on the reactivity of these compounds and their potential interactions with biological targets, such as inhibiting the KSHV thymidylate synthase complex, which can provide insights for the development of new therapeutic agents (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Crystallographic Studies

The study of crystal structures and hydrogen-bonding patterns in similar compounds, like 4‐[(5‐methylisoxazol‐3‐yl)aminosulfonyl]anilinium chloride, contributes to understanding the molecular geometries and intermolecular interactions of these substances. This knowledge is crucial for predicting how these compounds might interact in biological systems or form complexes (A. Subashini et al., 2007).

Molecular Docking and DFT Calculations

Molecular docking studies and Density Functional Theory (DFT) calculations are conducted on benzenesulfonamide derivatives to understand their molecular orientation and interactions within biological targets. This research can guide the design of new drugs and help in predicting their pharmacological properties (B. J. Al-Hourani et al., 2015).

Environmental Research

Studies on the extraction and analysis of benzenesulfonamides, like N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, from environmental samples (soil, air, water) are crucial. These investigations help in understanding the distribution and potential impact of these compounds in the environment (Andrea Speltini et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Eigenschaften

IUPAC Name |

N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-15-9-5-4-8-14(15)16-10-12(22-19-16)11-18-23(20,21)13-6-2-1-3-7-13/h1-10,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAHODOKKYYJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)

![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2914095.png)